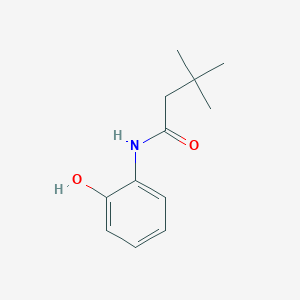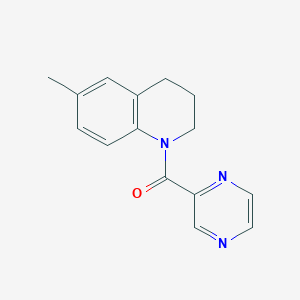
N-(2-hydroxyphenyl)-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyphenyl)-3,3-dimethylbutanamide, also known as HMB, is a metabolite of the essential amino acid leucine. HMB has gained attention in the scientific community due to its potential benefits for muscle growth and recovery, as well as its potential use in treating various medical conditions.
Mecanismo De Acción
The exact mechanism of action of N-(2-hydroxyphenyl)-3,3-dimethylbutanamide is not fully understood, but it is believed to work by stimulating protein synthesis and inhibiting protein breakdown in muscle tissue. This compound may also have anti-inflammatory and antioxidant properties, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase muscle protein synthesis and decrease muscle protein breakdown, leading to an overall increase in muscle mass and strength. This compound may also improve muscle recovery and reduce muscle damage and soreness following exercise.
In addition to its effects on muscle tissue, this compound may also have beneficial effects on other tissues and organs in the body. For example, this compound has been shown to improve immune function and reduce inflammation in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-hydroxyphenyl)-3,3-dimethylbutanamide in lab experiments is its well-established safety profile. This compound has been extensively studied in humans and has been shown to be safe and well-tolerated at doses up to 6 grams per day.
One limitation of using this compound in lab experiments is its relatively high cost compared to other supplements and compounds. In addition, this compound may not be effective in all individuals, and its effects may be influenced by factors such as age, sex, and training status.
Direcciones Futuras
There are several areas of research that could be explored in the future regarding N-(2-hydroxyphenyl)-3,3-dimethylbutanamide. Some potential future directions include:
1. Further investigation of the mechanism of action of this compound, including its effects on gene expression and signaling pathways in muscle tissue.
2. Exploration of the potential therapeutic effects of this compound in various medical conditions, including cancer, HIV/AIDS, and muscle wasting disorders.
3. Investigation of the optimal dosing and timing of this compound supplementation for maximal benefits in sports nutrition and exercise performance.
4. Exploration of the potential effects of this compound on other tissues and organs in the body, including the immune system and the brain.
5. Investigation of the potential synergistic effects of this compound with other supplements and compounds, such as creatine and beta-alanine.
Conclusion:
This compound is a promising compound with potential benefits for muscle growth and recovery, as well as potential therapeutic effects in various medical conditions. While more research is needed to fully understand its mechanism of action and optimal use, this compound has the potential to be a valuable tool in sports nutrition and medical research.
Métodos De Síntesis
N-(2-hydroxyphenyl)-3,3-dimethylbutanamide can be synthesized through a variety of methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of leucine with isobutyraldehyde and hydroxylamine, while microbial fermentation involves the use of bacteria or fungi to produce this compound from leucine.
Aplicaciones Científicas De Investigación
N-(2-hydroxyphenyl)-3,3-dimethylbutanamide has been extensively studied for its potential benefits in sports nutrition and exercise performance. Research has shown that this compound supplementation may increase muscle mass and strength, decrease muscle damage and soreness, and improve aerobic capacity in athletes.
In addition to its potential use in sports nutrition, this compound has also been studied for its potential therapeutic effects in various medical conditions, including cancer, HIV/AIDS, and muscle wasting disorders.
Propiedades
IUPAC Name |
N-(2-hydroxyphenyl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)8-11(15)13-9-6-4-5-7-10(9)14/h4-7,14H,8H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECOEELWDXAZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2,5-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7475837.png)


